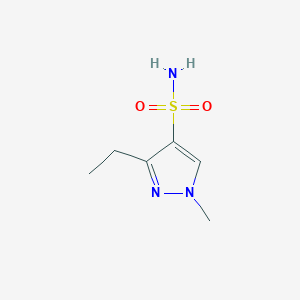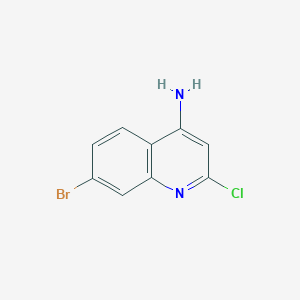![molecular formula C28H26Cl2N2O4 B13652033 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with ethoxycarbonyl phenyl groups attached, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials, such as electrochromic devices and smart windows.
Wirkmechanismus
The mechanism of action of 1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological and chemical processes, making the compound valuable for research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(4-hydroxyphenyl)cyclohexane: Known for its thermal stability and solubility properties.
1,1’-Bis(4-hydroxyphenyl)-4-methylcyclohexane: Similar in structure but with different functional groups, leading to varied applications.
1,1’-Bis(4-(bis(4-bromophenyl)amino)phenyl)-[4,4’-bipyridine]dihexafluorophosphate: Used in electrochromic devices.
Uniqueness
1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride stands out due to its specific functional groups and structural configuration, which provide unique reactivity and application potential compared to similar compounds.
Eigenschaften
Molekularformel |
C28H26Cl2N2O4 |
|---|---|
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
ethyl 4-[4-[1-(4-ethoxycarbonylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzoate;dichloride |
InChI |
InChI=1S/C28H26N2O4.2ClH/c1-3-33-27(31)23-5-9-25(10-6-23)29-17-13-21(14-18-29)22-15-19-30(20-16-22)26-11-7-24(8-12-26)28(32)34-4-2;;/h5-20H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QYMKIVDLCGLDOF-UHFFFAOYSA-L |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C(=O)OCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)

![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)

![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)



![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)


